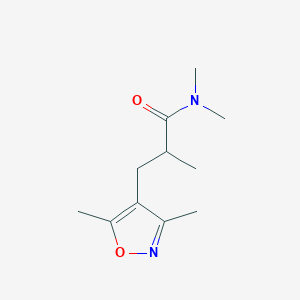
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule characterized by the presence of a furan ring, an oxadiazole ring, and a pyridazinone core. This structural complexity enables its diverse range of applications in various scientific fields, making it a compound of significant interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the furan-2-yl moiety: : This is generally synthesized through the acid-catalyzed dehydration of 2-furyl alcohol.
Synthesis of the 1,2,4-oxadiazole ring: : Commonly achieved by the cyclization of a dihydroxy ketone with nitrous acid.
Pyrrolidine attachment: : This involves a nucleophilic substitution reaction with the appropriate pyrrolidine derivative.
Coupling to the pyridazinone core: : This step usually requires a peptide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrrolidine and pyridazinone fragments.
Industrial Production Methods:
Scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often requires robust purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The furan ring can be oxidized to furanones under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can undergo reduction to the corresponding amine using lithium aluminum hydride.
Substitution: : Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols.
Major Products:
Oxidation: : Yields furanones.
Reduction: : Yields amines.
Substitution: : Yields substituted derivatives with functional groups replacing halogens.
Wissenschaftliche Forschungsanwendungen
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one finds applications in various scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Functions as a ligand in biochemical assays, investigating enzyme kinetics or receptor interactions.
Medicine: : Explored for its potential as a therapeutic agent in drug discovery, particularly targeting inflammation and cancer.
Industry: : Applied in the synthesis of specialty chemicals and materials science, especially in the development of polymers and advanced materials.
Wirkmechanismus
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its multiple rings and functional groups allow for versatile binding modes. For instance, it might inhibit an enzyme's active site or modulate receptor activity by mimicking a natural ligand. The precise mechanism would depend on its specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
6-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Substituting the furan ring with a phenyl group.
6-(3-(5-thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Replacing the furan with a thiophene.
Uniqueness:
What makes 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one unique is the specific combination of the furan, oxadiazole, pyrrolidine, and pyridazinone moieties. This unique structure imparts specific chemical and biological properties that are distinct from its analogs, enhancing its utility in targeted research and industrial applications.
There you have it, a deep dive into this fascinating compound! What do you think?
Eigenschaften
IUPAC Name |
6-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-20-13(22)5-4-11(18-20)16(23)21-7-6-10(9-21)14-17-15(25-19-14)12-3-2-8-24-12/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEPPEXVWQABMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2450687.png)


![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)


![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)

![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)
